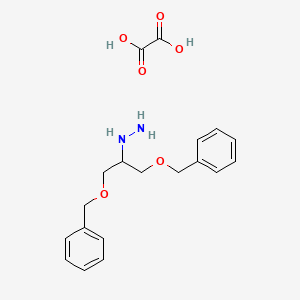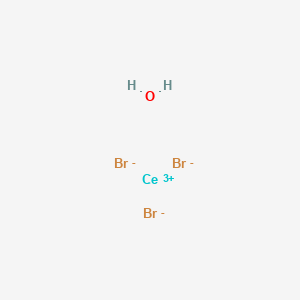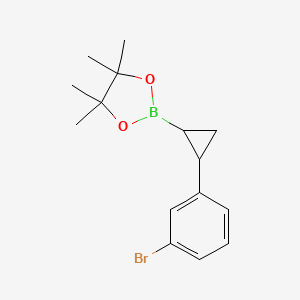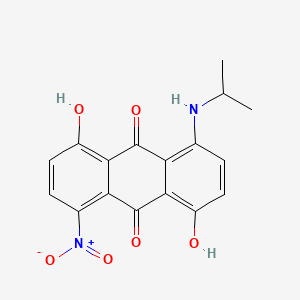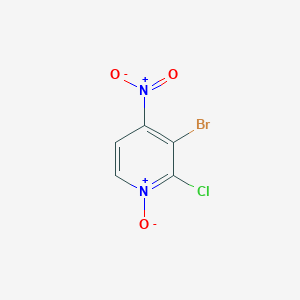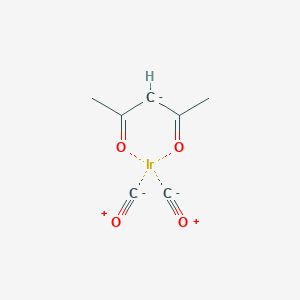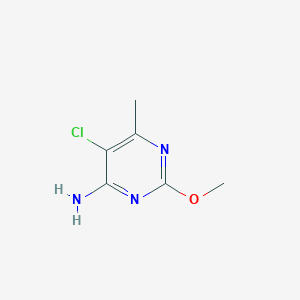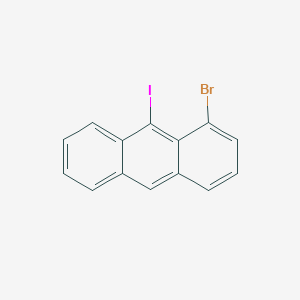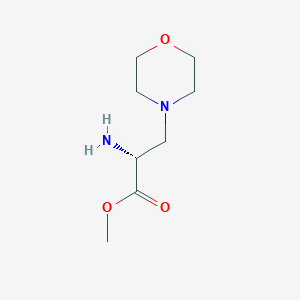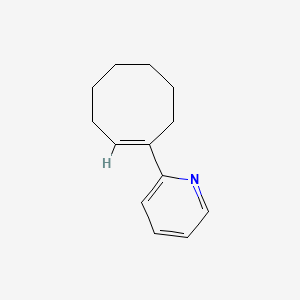
2-(Cyclooct-1-en-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclooct-1-en-1-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclooctene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-1-en-1-yl)pyridine typically involves the reaction of cyclooctene with pyridine under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclooctene is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclooct-1-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclooctene moiety to cyclooctane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, typically in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of nitro or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclooct-1-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-(Cyclooct-1-en-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The cyclooctene moiety provides a hydrophobic interaction site, while the pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclooctyl)pyridine: Lacks the double bond in the cyclooctene moiety, leading to different chemical reactivity and physical properties.
2-(Cyclohex-1-en-1-yl)pyridine: Contains a smaller cycloalkene ring, which affects its steric and electronic properties.
2-(Cyclododec-1-en-1-yl)pyridine: Features a larger cycloalkene ring, influencing its solubility and interaction with other molecules.
Uniqueness
2-(Cyclooct-1-en-1-yl)pyridine is unique due to the presence of the cyclooctene ring, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-[(1E)-cycloocten-1-yl]pyridine |
InChI |
InChI=1S/C13H17N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-14-13/h6-8,10-11H,1-5,9H2/b12-8+ |
Clave InChI |
ONSMXIWSHMNQHJ-XYOKQWHBSA-N |
SMILES isomérico |
C1CCC/C(=C\CC1)/C2=CC=CC=N2 |
SMILES canónico |
C1CCCC(=CCC1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




